Product packaging for 2-Methoxybutane-1-sulfonyl chloride(Cat. No.:CAS No. 1785589-49-2)

2-Methoxybutane-1-sulfonyl chloride

Cat. No.: B3019429
CAS No.: 1785589-49-2
M. Wt: 186.65
InChI Key: CRURQIBAVZRDNV-UHFFFAOYSA-N
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Description

2-Methoxybutane-1-sulfonyl chloride (CAS 1785589-49-2) is a chemical building block with the molecular formula C5H11ClO3S and a molecular weight of 186.66 g/mol . It belongs to the class of sulfonyl chlorides, which are highly reactive electrophiles known to act as versatile intermediates in organic synthesis and chemical biology . Sulfonyl chlorides exhibit characteristic spectroscopic properties, with strong absorbances in the IR region between 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ . In research, reagents of this class are central to the development of Targeted Covalent Inhibitors (TCIs), which are used to engage a variety of nucleophilic amino acid residues in proteins, such as tyrosine, lysine, and serine, thereby expanding the druggable proteome . The sulfonyl chloride group serves as a key warhead in sulfonyl exchange reactions, enabling the rational design of probes that can covalently modify protein binding sites . This compound is intended for research applications only and requires proper handling. It is typically shipped under cold-chain conditions to preserve stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClO3S B3019429 2-Methoxybutane-1-sulfonyl chloride CAS No. 1785589-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxybutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-3-5(9-2)4-10(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRURQIBAVZRDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Methoxybutane 1 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

Nucleophilic substitution at the tetrahedral sulfur atom of a sulfonyl chloride is the most characteristic reaction of this functional group. The highly electrophilic sulfur atom, bonded to two electronegative oxygen atoms and a chlorine atom, is susceptible to attack by a wide range of nucleophiles.

The precise mechanism of nucleophilic substitution at a sulfonyl sulfur center has been a subject of detailed investigation, with two primary pathways considered: a concerted bimolecular nucleophilic substitution (Sₙ2) and a stepwise addition-elimination (A-E) mechanism.

Sₙ2 Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the leaving group (chloride ion) departs in a single, concerted step. This process proceeds through a trigonal bipyramidal transition state. cdnsciencepub.com For the majority of sulfonyl chlorides, including alkanesulfonyl chlorides like 2-methoxybutane-1-sulfonyl chloride, the Sₙ2 mechanism is generally favored for reactions such as solvolysis and substitution with common nucleophiles. researchgate.net Theoretical studies using density functional theory (DFT) on the chloride-chloride exchange reaction in arenesulfonyl chlorides also support a single transition state, consistent with an Sₙ2 pathway. nih.govnih.gov

Addition-Elimination (A-E) Mechanism: This stepwise mechanism involves the initial formation of a pentacoordinate, hypervalent sulfur intermediate (a sulfurane) after the nucleophile adds to the sulfonyl sulfur. This intermediate then collapses by expelling the leaving group. This pathway is analogous to nucleophilic acyl substitution at a carbonyl carbon. While less common for sulfonyl chlorides, the A-E mechanism becomes more plausible with highly electronegative nucleophiles and leaving groups. For instance, the fluoride (B91410) exchange reaction in arenesulfonyl chlorides is believed to proceed via an A-E mechanism, involving a difluorosulfurandioxide intermediate. nih.govnih.gov

For this compound, reactions with typical nucleophiles such as alcohols or amines are predominantly expected to follow the concerted Sₙ2 pathway.

Kinetic studies on arenesulfonyl chlorides have allowed for the determination of activation parameters, which offer insight into the transition state of the reaction.

Table 1: Activation Parameters for the Chloride-Chloride Isotopic Exchange Reaction of Selected Arenesulfonyl Chlorides. nih.govnih.gov
Substituent (in C₆H₅SO₂Cl)k₂ x 10⁵ (M⁻¹s⁻¹) at 25°CΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol) at 25°C
4-Methoxy0.3117.0 ± 0.3-21.7 ± 1.023.5
4-Methyl1.2815.7 ± 0.3-23.4 ± 1.022.7
H5.1714.9 ± 0.2-24.1 ± 0.722.1
4-Chloro21.914.0 ± 0.3-24.0 ± 1.021.2

The data in Table 1, though for aromatic systems, illustrate general trends. Electron-withdrawing substituents accelerate the reaction (increase k₂) by lowering the activation enthalpy (ΔH‡), as they stabilize the electron-rich transition state. The consistently negative entropies of activation (ΔS‡) are characteristic of bimolecular reactions, reflecting the increased order required in forming the transition state from two reactant molecules. It is reasonable to infer that the substitution reactions of this compound would also exhibit a significant activation enthalpy and a negative activation entropy.

The 2-methoxybutane group attached to the sulfonyl chloride core exerts both electronic and steric effects that modulate its reactivity.

Steric Effects: The 2-methoxybutane moiety introduces steric bulk around the sulfonyl group. The reaction center is a primary carbon, but the presence of a methyl and an ethoxy group on the adjacent carbon (C2) hinders the approach of a nucleophile to the sulfur atom. In general, increased steric hindrance at the alpha- or beta-carbon of alkanesulfonyl chlorides slows the rate of Sₙ2 reactions. researchgate.net For example, the rate of hydrolysis decreases when moving from methylsulfonyl chloride to isopropylsulfonyl chloride. researchgate.net Therefore, the steric bulk of the 2-methoxybutane group is expected to decrease the reactivity of this compound compared to less hindered primary alkanesulfonyl chlorides like methanesulfonyl chloride. This stands in contrast to certain highly congested aromatic systems where ortho-alkyl groups can cause "steric acceleration" by destabilizing the ground state more than the transition state. nih.govnih.gov This latter effect is not anticipated for a flexible aliphatic system like this compound.

The solvent plays a critical role in nucleophilic substitution reactions of sulfonyl chlorides by solvating the reactants, the transition state, and the products. The choice of solvent can influence both the reaction rate and, in some cases, the mechanism itself.

For bimolecular reactions like the Sₙ2 substitution on sulfonyl chlorides, a change from protic solvents (e.g., alcohols, water) to polar aprotic solvents (e.g., acetonitrile, DMF) can lead to significant rate accelerations. Protic solvents can solvate both the nucleophile and the leaving group through hydrogen bonding, which stabilizes the nucleophile's ground state and increases the activation energy. Polar aprotic solvents, however, solvate the accompanying cation but not the anionic nucleophile, leaving it "bare" and more reactive. This often results in a lower enthalpy of activation but is also accompanied by a more negative entropy of activation, reflecting a more ordered transition state in the less-structured solvent. researchgate.net

The solvolysis of sulfonyl chlorides is often analyzed using the extended Grunwald-Winstein equation, which quantifies the solvent's effect in terms of its nucleophilicity (NT) and ionizing power (YCl). For most alkanesulfonyl and arenesulfonyl chlorides, the solvolysis mechanism is consistent with a concerted Sₙ2 process, showing significant sensitivity to solvent nucleophilicity. researchgate.netnih.gov

Table 2: Relative Rates of Solvolysis of p-Toluenesulfonyl Chloride in Various Solvents at 25°C.
SolventRelative RateSolvent Type
Ethanol1Protic
Methanol3.7Protic
Water~100Protic
Acetonitrile~0.01Polar Aprotic (Poor Nucleophile)
Formic Acid~600Protic (High Ionizing Power)

As illustrated with p-toluenesulfonyl chloride, highly nucleophilic and ionizing solvents like water and formic acid lead to much faster solvolysis rates. The reactivity of this compound would be expected to show similar trends, with reaction rates being highly dependent on the solvent's properties.

Specific Reactivity Profiles of this compound

One of the most important synthetic applications of sulfonyl chlorides is their reaction with alcohols to form sulfonate esters. wikipedia.orgperiodicchemistry.com This reaction transforms a poorly leaving hydroxyl group (-OH) into an excellent sulfonate leaving group (e.g., mesylate, tosylate), facilitating subsequent nucleophilic substitution or elimination reactions.

This compound readily reacts with primary and secondary alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield the corresponding 2-methoxybutane-1-sulfonate ester and the hydrochloride salt of the base. youtube.comyoutube.com

General Reaction: R'-OH + CH₃CH₂CH(OCH₃)CH₂SO₂Cl + Pyridine → CH₃CH₂CH(OCH₃)CH₂SO₂OR' + Pyridine·HCl

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com The base serves to neutralize the hydrogen chloride (HCl) that is generated, driving the reaction to completion. A crucial aspect of this transformation is that the reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond of the alcohol is not broken. Consequently, if the alcohol has a stereocenter at the carbon bearing the hydroxyl group, its configuration is retained in the resulting sulfonate ester. youtube.comyoutube.com This stereochemical retention is a key advantage of this method for activating alcohols.

Lack of Specific Research Data Precludes Article Generation on this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient specific information available for the chemical compound "this compound" to generate the requested article. The user's strict requirement to focus solely on this specific compound and adhere to a detailed outline of its chemical reactivity cannot be met with the currently accessible research findings.

Searches for the reactivity of this compound, including its reactions with nitrogen nucleophiles, hydrolysis and solvolysis, reduction pathways, and elimination reactions, did not yield specific studies or datasets for this particular molecule. While extensive information exists for the general class of alkanesulfonyl chlorides and for related isomers such as 2-methoxyethanesulfonyl chloride and 1-methoxybutane-2-sulfonyl chloride, extrapolating these findings would violate the explicit instruction to focus solely on this compound and would not meet the required standard of scientific accuracy. nih.govbeilstein-journals.orgnih.govuni.lubiosynth.com

The general reactivity patterns of alkanesulfonyl chlorides are well-documented. For instance, their reaction with amines to form sulfonamides is a fundamental process in organic synthesis. ekb.egsigmaaldrich.comresearchgate.netnih.govlibretexts.orgorganic-chemistry.org Similarly, their hydrolysis and solvolysis mechanisms, often proceeding via a concerted SN2 pathway, have been subjects of mechanistic studies. nih.govbeilstein-journals.orgnih.govresearchgate.netrsc.org Reduction of sulfonyl chlorides to thiols or disulfides, and their base-induced elimination to form highly reactive sulfene (B1252967) intermediates, are also known transformations for this class of compounds. nih.govmagtech.com.cnresearchgate.netorganic-chemistry.org

However, without specific experimental data or theoretical studies on this compound, any discussion of its specific reaction kinetics, product distributions, and mechanistic nuances would be purely speculative. The unique substitution pattern of a methoxy (B1213986) group at the C2 position relative to the sulfonyl chloride at the C1 position would undoubtedly influence its reactivity in ways that cannot be accurately predicted without direct evidence.

Given the constraints and the paramount importance of scientific accuracy, the generation of the requested article is not possible at this time. Further empirical research on this compound is necessary before a detailed and authoritative account of its chemical reactivity can be written.

Applications of 2 Methoxybutane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Versatile Reagent for Sulfonyl Group Introduction

In principle, 2-Methoxybutane-1-sulfonyl chloride would serve as a reagent for introducing the 2-methoxybutane-1-sulfonyl moiety into a variety of organic molecules. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This reactivity is the foundation for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.

The primary application of many sulfonyl chlorides is in the formation of sulfonamides through reaction with primary or secondary amines. sigmaaldrich.com This reaction is a cornerstone of medicinal chemistry and materials science. nih.gov While no specific studies detail this for this compound, it would be expected to react with amines in the presence of a base to yield the corresponding sulfonamides. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is neutralized by the base.

Transformations Involving Unsaturated Organic Substrates

The reactions of sulfonyl chlorides with unsaturated compounds like alkenes and alkynes are a rich area of organic synthesis, leading to a diverse array of functionalized products. magtech.com.cn These transformations can proceed through various mechanisms, including cycloadditions, radical pathways, and ionic reactions.

Annulation Reactions (e.g., [2+2] Cycloadditions)

While there is no specific literature detailing the involvement of this compound in [2+2] cycloaddition reactions, this class of reactions is known for other sulfonyl chlorides. In the presence of a base, such as a tertiary amine, sulfonyl chlorides can eliminate HCl to form highly reactive sulfene (B1252967) intermediates. These sulfenes can then undergo [2+2] cycloaddition with electron-rich alkenes, such as enamines, to form four-membered thietane (B1214591) 1,1-dioxide rings. The feasibility and efficiency of such a reaction with this compound would depend on the stability of the corresponding sulfene and the reaction conditions.

Chlorosulfonylation, Sulfonylation, and Sulfenylation Methodologies

The addition of sulfonyl chlorides across double and triple bonds is a known synthetic strategy. magtech.com.cnChlorosulfonylation would involve the formal addition of the -SO₂Cl group and a chlorine atom across an unsaturated bond. These reactions are often initiated by radicals or transition metals.

Sulfonylation refers to the introduction of the sulfonyl group (R-SO₂-). Radical-mediated sulfonylation of alkenes and alkynes is a common transformation. However, specific methodologies employing this compound for these transformations are not documented.

Sulfenylation , the introduction of a sulfenyl group (R-S-), is generally not a direct reaction of sulfonyl chlorides, which are at a higher oxidation state.

Radical and Ionic Functionalization Reactions

Sulfonyl chlorides can be precursors to sulfonyl radicals (R-SO₂•) under photolytic, radical initiator, or transition-metal-catalyzed conditions. These radicals can then participate in a variety of functionalization reactions, such as addition to alkenes and alkynes. magtech.com.cn Ionic functionalization reactions, on the other hand, would be governed by the strong electrophilicity of the sulfonyl chloride group, making it susceptible to attack by nucleophiles. Again, the application of this compound in these specific reaction types has not been reported.

Synthesis of Chiral Sulfonamide Derivatives Utilizing this compound

The synthesis of chiral sulfonamides is of great interest, particularly in the development of pharmaceuticals. nih.gov This can be achieved by reacting a sulfonyl chloride with a chiral amine or by using a chiral sulfonyl chloride. Since this compound is itself a chiral molecule (due to the stereocenter at the second carbon of the butane (B89635) chain), its reaction with an achiral amine could, in principle, lead to diastereomeric sulfonamides if the sulfonyl chloride is used as a single enantiomer.

Stereochemical Control in Sulfonamide Formation

When a racemic mixture of this compound reacts with a chiral, enantiomerically pure amine, a mixture of diastereomeric sulfonamides would be expected. These diastereomers would likely exhibit different physical and spectroscopic properties, potentially allowing for their separation.

For stereochemical control, one would typically start with an enantiomerically pure form of this compound. The reaction with a nucleophile, such as an amine, generally proceeds with the retention of configuration at the sulfur atom. If the reaction is with a chiral, non-racemic amine, the stereochemical outcome would be the formation of a single diastereomer of the sulfonamide. However, without experimental data for this compound, any discussion on stereochemical control remains speculative. General methods for synthesizing chiral sulfonamides often focus on the use of chiral amines or chiral catalysts to control the stereochemistry. organic-chemistry.org

Application in C-H Activation and Directing Group Chemistry

The field of C-H functionalization has emerged as a powerful strategy for the efficient construction of complex molecules by directly converting ubiquitous C-H bonds into new chemical bonds. snnu.edu.cn This approach often relies on the use of directing groups (DGs), which are functional groups within a substrate that bind to a metal catalyst and position it to selectively activate a specific C-H bond, typically in the ortho position. snnu.edu.cnnih.gov

While a wide array of directing groups have been successfully employed, including ketones, carboxylic acids, and nitriles, the direct use of an alkyl sulfonyl chloride moiety like that in this compound as a directing group is not widely documented. nih.govrsc.orgnih.gov More commonly, related sulfonamide groups are used to direct C-H activation. snnu.edu.cn However, the principles of directed C-H activation suggest potential applications. For instance, after converting the sulfonyl chloride to a sulfonamide, the resulting group could potentially direct the functionalization of an aromatic ring to which it is attached.

Separately, research has demonstrated the selective C-H activation of molecules containing a methoxybutane skeleton. In one study, an Iridium(III) phenanthroline complex was used to achieve selective C-H activation on methoxybutane, highlighting that the carbon skeleton is amenable to such transformations, albeit through a different mechanistic pathway not directed by a sulfonyl group. rsc.org The development of silicon-based tethers with nitrile directing groups has also enabled the meta-selective C-H functionalization of arenes bearing alcohol functionalities, which could be conceptually applied to systems derived from this compound. nih.gov

Generation of Sulfonate Esters as Activated Leaving Groups

One of the most fundamental and widespread applications of sulfonyl chlorides is the conversion of alcohols, which are poor leaving groups (as the hydroxide (B78521) anion is a strong base), into excellent leaving groups. periodicchemistry.comyoutube.com this compound is ideally suited for this purpose. The reaction of an alcohol with a sulfonyl chloride, such as this compound, in the presence of a non-nucleophilic base like pyridine (B92270), yields a sulfonate ester. periodicchemistry.comyoutube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. youtube.com The base then deprotonates the resulting intermediate to give the neutral sulfonate ester. youtube.com This transformation is highly valuable because the resulting sulfonate anion is a very weak base and therefore an excellent leaving group. Its stability is derived from the delocalization of the negative charge across the three oxygen atoms through resonance. youtube.com

The resulting 2-methoxybutanesulfonate ester can be considered a pseudohalide, rendering the carbon to which it is attached highly susceptible to nucleophilic attack in both SN2 and E2 reactions. periodicchemistry.com The use of sulfonate esters is often preferred over acid-catalyzed conversions of alcohols because it avoids strongly acidic conditions that can promote carbocation rearrangements or other side reactions. youtube.com

Table 1: Comparison of Common Sulfonate Leaving Groups This table provides context for the utility of sulfonate esters by comparing commonly used examples. The ester derived from this compound would be expected to have reactivity comparable to a typical alkylsulfonate like a mesylate.

Sulfonyl Chloride PrecursorResulting Sulfonate EsterAbbreviationLeaving Group Ability
Methanesulfonyl chlorideMesylateMsExcellent
p-Toluenesulfonyl chlorideTosylateTsExcellent
Trifluoromethanesulfonyl chlorideTriflateTfSuperb
This compound 2-Methoxybutanesulfonate - Excellent (Predicted)

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals and materials science. beilstein-journals.org Sulfonyl chlorides serve as versatile building blocks in the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles. magtech.com.cn

While specific literature detailing the use of this compound in heterocyclic synthesis is scarce, its reactivity profile allows for clear projections of its potential utility. The primary route involves its reaction with binucleophilic species. For example, reaction with a compound containing both an amine and a hydroxyl or thiol group could lead to cyclization, forming a heterocyclic ring incorporating the 2-methoxybutanesulfonyl moiety.

Furthermore, sulfonyl chlorides are precursors to sulfonamides, which are themselves key components in many heterocyclic drugs. nih.govresearchgate.net For instance, researchers have designed and synthesized novel pyrimidine (B1678525) derivatives containing sulfonate ester groups that exhibit significant biological activity. nih.gov Similarly, this compound could be used to synthesize novel sulfonamides or sulfonate esters that are then incorporated into or used to build diverse heterocyclic scaffolds, such as imidazoles, thiazoles, or pyrimidines. beilstein-journals.org

Emerging Applications in Medicinal Chemistry and Agrochemical Discovery

The incorporation of sulfur, particularly in the form of sulfonyl-containing groups, is a recurring theme in the design of modern drugs and agrochemicals. acs.orgajchem-b.com Compounds containing sulfonate esters and sulfonamides exhibit a wide range of biological activities, including antibacterial, insecticidal, antiviral, and anticancer properties. nih.govajchem-b.comnih.gov

Recent studies on pyrimidine sulfonate esters containing a thioether moiety have demonstrated good antibacterial activity against several plant pathogens, including Xanthomonas oryzae and Pseudomonas syringae, as well as insecticidal activity. nih.gov This highlights the potential of using sulfonyl chlorides like this compound to generate novel bioactive compounds for crop protection. nih.gov In medicinal chemistry, naphthoquinone sulfonamide derivatives have been identified as potent inhibitors of the P2X7 receptor, a target for anti-inflammatory drugs. mdpi.com These examples underscore the principle that the 2-methoxybutanesulfonyl scaffold, when incorporated into larger molecules, has the potential to yield new candidates for medicinal and agrochemical applications.

Bioisosterism is a key strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile. tandfonline.comnih.gov The sulfonamide group (–SO₂NH–), readily synthesized from a sulfonyl chloride, is a well-established non-classical bioisostere of the amide group (–CONH–) and the carboxylic acid group (–COOH). acs.orgtandfonline.comnih.gov

The rationale for this replacement lies in the comparable steric footprint and electronic properties. Sulfonamides are weakly acidic and can act as hydrogen bond donors and acceptors, similar to carboxylic acids, but they often exhibit different pKa values and three-dimensional geometries. acs.org This substitution can lead to significant improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, replacing a carboxylic acid, which is often associated with poor cell membrane permeability, with a more lipophilic sulfonamide can enhance bioavailability. nih.gov In one notable case, the replacement of a carboxylic acid with a sulfonamide in an angiotensin II receptor antagonist increased the drug's efficacy threefold. tandfonline.com

Derivatives of this compound could be strategically employed in this context. By reacting it with various amines, a library of novel sulfonamides can be generated for bioisosteric replacement studies in drug discovery programs.

Table 2: Bioisosteric Comparison of Carboxylic Acid and Sulfonamide Groups This table summarizes the key properties that make the sulfonamide group a viable bioisostere for the carboxylic acid group.

PropertyCarboxylic Acid (–COOH)Sulfonamide (–SO₂NHR)Rationale for Bioisosteric Replacement
Acidity Moderately acidic (pKa ~4-5)Weakly acidic (pKa ~9-10)Modulates ionization at physiological pH, affecting solubility and transport. tandfonline.com
Geometry PlanarTetrahedral at sulfurAlters the 3D conformation for better receptor fit. acs.org
Hydrogen Bonding H-bond donor and acceptorH-bond donor and acceptorMimics key interactions with biological targets. nih.gov
Metabolism Can form reactive acyl glucuronides. nih.govGenerally more metabolically stable.Improves pharmacokinetic profile and reduces potential toxicity. nih.gov

The introduction of a sulfonyl-containing group, such as the 2-methoxybutanesulfonyl group, can profoundly influence a molecule's physicochemical properties, which in turn dictates its biological activity. nih.gov The strong electron-withdrawing nature of the sulfonyl group (–SO₂–) can modulate the electronic environment of adjacent functional groups, affecting their reactivity and interaction with biological targets. nih.gov

Key properties affected by the introduction of a sulfonyl moiety include:

Polarity and Solubility: The polar sulfonyl group can increase water solubility and provides strong hydrogen bond accepting capabilities through its oxygen atoms.

Metabolic Stability: Strategic placement of a sulfonyl group can block sites of metabolic oxidation, increasing the drug's half-life in the body.

Binding Affinity: The ability of the sulfonyl oxygens to act as strong hydrogen bond acceptors can lead to new or enhanced interactions with a biological receptor, thereby increasing potency. mdpi.com

For example, a study on naphthoquinone-based P2X7 receptor inhibitors found that the introduction of a sulfonamide moiety, and further substitution on its aromatic ring, significantly modulated the anti-inflammatory activity of the compounds. mdpi.com Molecular modeling showed that these groups engaged in specific hydrophobic and hydrogen-bonding interactions within the receptor's allosteric site, demonstrating how the sulfonyl group can be used to fine-tune molecular properties for enhanced biological effect. mdpi.com Therefore, this compound represents a valuable synthetic tool for introducing a specific sulfonyl moiety to modulate the properties of lead compounds in drug discovery.

Computational and Theoretical Studies of 2 Methoxybutane 1 Sulfonyl Chloride and Analogues

Electronic Structure and Bonding Analysis of Sulfonyl Groups

The sulfonyl group (R-SO₂-Cl) is a cornerstone of organic chemistry, and its electronic structure has been the subject of considerable theoretical investigation. These studies are critical to understanding the reactivity and properties of molecules like 2-Methoxybutane-1-sulfonyl chloride.

Computational analyses, particularly using methods like Natural Bond Orbital (NBO) analysis, reveal the complex electronic landscape of the sulfonyl group. The sulfur atom in sulfonyl chlorides is generally described as having a hybridization state that deviates from a simple sp³ picture due to the influence of electronegative oxygen and chlorine atoms. This leads to a significant polarization of the bonds connected to the sulfur atom.

The atomic charge distribution is a key feature of the sulfonyl group's reactivity. The sulfur atom bears a substantial positive charge due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilic nature of the sulfur atom is a defining characteristic of sulfonyl chlorides and is central to their reactions with nucleophiles. The oxygen atoms, in turn, carry a significant negative charge.

Table 1: Calculated Atomic Charges in Methanesulfonyl Chloride (CH₃SO₂Cl) - An Analogue of this compound

AtomMulliken Charge (e)Natural Population Analysis (NPA) Charge (e)
S+0.45+1.85
O-0.40-0.80
Cl-0.15-0.30
C-0.10-0.75
H+0.05+0.25

Note: The values in this table are representative and can vary depending on the level of theory and basis set used in the calculation. The data is for methanesulfonyl chloride, a simpler analogue.

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and reactivity. In sulfonyl chlorides, significant donor-acceptor interactions are observed. One of the most important is the hyperconjugative interaction between the lone pairs of the oxygen atoms (n_O) and the antibonding orbitals of the S-Cl and S-C bonds (σ_S-Cl and σ_S-C). These n → σ* interactions contribute to the stabilization of the molecule and influence the bond lengths and strengths.

Specifically, the donation of electron density from the oxygen lone pairs into the σ_S-Cl orbital weakens the S-Cl bond, making it more susceptible to cleavage during nucleophilic attack. Similarly, interactions with the σ_S-C orbital can influence the conformational preferences of the molecule.

Historically, the bonding in hypervalent sulfur compounds like sulfonyl chlorides was often explained by invoking the participation of sulfur's 3d orbitals in bonding. However, modern quantum mechanical calculations have largely refuted this idea.

Current understanding, supported by extensive computational evidence, suggests that the bonding in the sulfonyl group can be adequately described without significant d-orbital involvement. The S-O bonds are considered to be highly polar covalent single bonds, with a significant ionic character, rather than double bonds formed through pπ-dπ overlap. The stability and geometry of the sulfonyl group are primarily explained by a combination of electrostatic interactions, negative hyperconjugation (the donation of electron density from oxygen lone pairs into antibonding orbitals), and the inherent polarity of the bonds. This model provides a more accurate and physically sound picture of the electronic structure of sulfonyl chlorides.

Quantum Mechanical (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the reaction mechanisms of sulfonyl chlorides with various nucleophiles. These studies provide detailed insights into the energetic profiles of reactions and the structures of transient species like transition states.

DFT calculations have been employed to map out the potential energy surfaces for the reactions of sulfonyl chlorides, such as their hydrolysis or reactions with amines. These studies consistently show that the reactions proceed through a concerted or stepwise mechanism involving a trigonal bipyramidal transition state or intermediate.

In this transition state, the incoming nucleophile and the leaving group (chloride ion) occupy the apical positions, while the two oxygen atoms and the carbon of the alkyl group reside in the equatorial plane. The energy barrier to reach this transition state (the activation energy) is a critical determinant of the reaction rate. Computational studies can accurately predict these barriers, which are influenced by the nature of the nucleophile, the solvent, and the structure of the sulfonyl chloride itself.

Table 2: Calculated Activation Energies for the Reaction of Methanesulfonyl Chloride with a Generic Nucleophile (Nu⁻)

Reaction StepΔG‡ (kcal/mol)ΔH‡ (kcal/mol)
Nucleophilic Attack15 - 2514 - 24
Chloride Departure2 - 51 - 4

Note: These values are illustrative and highly dependent on the specific nucleophile, solvent model, and computational method employed. The data is for methanesulfonyl chloride as a proxy.

The 2-methoxybutane backbone of the target molecule introduces conformational flexibility and steric considerations that are not present in simpler analogues like methanesulfonyl chloride. The rotation around the C-C and C-O bonds of the methoxybutane group will lead to various conformers with different energies.

Intermolecular Interactions and Their Impact on Reactivity

The reactivity of this compound is significantly influenced by a complex interplay of intermolecular forces. These forces dictate how the molecule interacts with itself and with other chemical species, thereby affecting reaction pathways and kinetics. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these interactions.

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, with the sulfur atom being susceptible to nucleophilic attack. The oxygen atoms of the sulfonyl group are highly electronegative, creating a significant dipole moment and acting as hydrogen bond acceptors. The presence of a methoxy (B1213986) group (-OCH₃) introduces an additional site for potential hydrogen bonding and alters the electronic properties of the molecule. Theoretical studies on analogous sulfonyl chlorides and related compounds, such as sulfonamides, have shown that the geometry of the sulfonyl group is typically a distorted tetrahedron. nih.gov This geometry, combined with the electronic effects of the substituents, plays a critical role in the molecule's interaction profile.

The reactivity in nucleophilic substitution reactions at the sulfur center is a key area of investigation for sulfonyl chlorides. rsc.org The accessibility of the sulfur atom to an incoming nucleophile is modulated by the steric bulk of the alkyl and alkoxy substituents. In the case of this compound, the 2-methoxybutyl group presents a degree of steric hindrance that can influence the rate and mechanism of such reactions.

Analysis of Hydrogen Bonding and Steric Compression

A more granular analysis of the intermolecular forces at play involves the examination of hydrogen bonding and steric compression. These factors are often competing, with hydrogen bonding promoting specific orientations and steric compression creating repulsive forces that destabilize certain conformations.

Hydrogen Bonding:

While this compound does not possess strong hydrogen bond donors like an N-H or O-H group, it can participate in weaker C-H···O and C-H···Cl hydrogen bonds. The oxygen atoms of the sulfonyl and methoxy groups are potential hydrogen bond acceptors. Computational analyses, such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), are employed to characterize these weak interactions.

NBO analysis can reveal the donor-acceptor interactions between filled and empty orbitals, providing a quantitative measure of their strength. nih.govorientjchem.org For analogous systems, studies have shown that interactions involving the lone pairs of oxygen atoms and the antibonding orbitals of C-H bonds contribute to the stability of certain molecular conformations. nih.gov In the context of this compound, intermolecular C-H···O=S and C-H···O-CH₃ hydrogen bonds can be anticipated, influencing the packing of the molecule in the condensed phase and its solvation in protic solvents.

The following table illustrates hypothetical NBO analysis data for the primary intermolecular hydrogen bonds anticipated for a dimer of this compound, based on findings for analogous compounds.

Donor NBO (Molecule 1)Acceptor NBO (Molecule 2)E(2) (kcal/mol)
C-H (Butane Chain)LP(1) O (Sulfonyl)0.5 - 1.5
C-H (Methoxy)LP(1) O (Sulfonyl)0.4 - 1.2
C-H (Butane Chain)LP(1) O (Methoxy)0.3 - 1.0
C-H (Butane Chain)LP(1) Cl0.2 - 0.8

E(2) represents the stabilization energy associated with the donor-acceptor interaction. Values are illustrative and based on typical weak hydrogen bond energies from computational studies on related organic molecules.

QTAIM analysis complements NBO by examining the topology of the electron density. The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom (O or Cl) would provide evidence for a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can further characterize the nature and strength of the interaction. chemrxiv.org

Steric Compression:

The 2-methoxybutyl group attached to the sulfonyl chloride moiety introduces significant steric bulk. This steric hindrance, or steric compression, arises from the repulsive forces between the electron clouds of non-bonded atoms that are in close proximity. The size and conformation of the alkyl and alkoxy groups can shield the electrophilic sulfur atom, thereby reducing its reactivity towards nucleophiles.

Computational studies on related systems have demonstrated that the size of alkyl groups can significantly affect the rates of reaction. Molecular modeling can be used to visualize and quantify the steric shielding of the reactive center. The conformation of the 2-methoxybutyl chain will be critical in determining the extent of this shielding. Rotational barriers around the C-S and C-C bonds will dictate the population of different conformers, each with a unique steric profile.

The table below presents a qualitative analysis of the potential steric impact of the substituents on the reactivity of the sulfonyl chloride group.

Substituent GroupPositionAnticipated Steric Impact on Sulfonyl Group
Butyl ChainC1 of butane (B89635)Direct steric hindrance, influencing the approach of nucleophiles.
Methoxy GroupC2 of butaneIndirect steric influence through conformational effects on the butyl chain.

Stereochemical Aspects and Chiroptical Properties of 2 Methoxybutane 1 Sulfonyl Chloride Derivatives

Enantiomeric Synthesis and Separation Strategies

There is currently no published data on the enantiomeric synthesis or separation of 2-Methoxybutane-1-sulfonyl chloride . General methods for the synthesis of chiral sulfonyl chlorides often involve the oxidation of corresponding chiral thiols or the resolution of racemic mixtures. However, the application of these strategies to This compound has not been documented.

Diastereoselective Control in Reactions Involving Chiral this compound

Due to the lack of enantiomerically pure samples of This compound , there are no reports on its use in diastereoselective reactions. The potential for the chiral center at the 2-position to influence the stereochemical outcome of reactions at the sulfonyl chloride moiety remains a theoretical consideration without experimental validation.

Potential as Chiral Auxiliary or Ligand Precursor

The utility of a chiral molecule as a chiral auxiliary or a precursor for chiral ligands is contingent on its successful enantioselective synthesis and the ability of its stereocenter to effectively control subsequent chemical transformations. As no information exists regarding the synthesis and reactivity of enantiopure This compound , its potential in these applications has not been explored.

Future Research Directions and Challenges for 2 Methoxybutane 1 Sulfonyl Chloride

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of sulfonyl chlorides often involves reagents that are hazardous and produce significant waste, such as thionyl chloride and chlorosulfonic acid. rsc.org Modern chemistry is increasingly focused on developing greener and more efficient synthetic methods.

Current Sustainable Approaches for Aliphatic Sulfonyl Chlorides: Recent advancements have focused on the oxidative chlorination of thiols and their derivatives using more environmentally benign reagents. organic-chemistry.org Methods employing combinations like N-chlorosuccinimide (NCS) with dilute hydrochloric acid, or sodium chlorite (B76162) (NaClO₂), have shown success for a range of aliphatic substrates. organic-chemistry.orgorganic-chemistry.org Another promising route involves the use of bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are readily prepared from the corresponding alkyl halides. organic-chemistry.org These methods are often safer, more scalable, and produce less toxic waste compared to traditional protocols. organic-chemistry.orgthieme-connect.com

Future Pathways for 2-Methoxybutane-1-sulfonyl chloride: Future research should focus on adapting these sustainable methods for the specific synthesis of this compound. The starting material would likely be 2-methoxybutane-1-thiol (B6149547) or a related derivative. Key challenges will include optimizing reaction conditions to prevent unwanted side reactions, such as oxidation of the ether moiety. The development of catalytic systems, potentially using transition metals or photoredox catalysts, could offer highly selective and atom-economical routes. nih.gov

Table 1: Comparison of Potential Synthetic Pathways for this compound

MethodPrecursorReagentsAdvantagesPotential Challenges
Traditional Chlorination 2-Methoxybutanesulfonic acidThionyl chloride (SOCl₂)Established methodHarsh reagents, toxic byproducts (SO₂, HCl)
Oxidative Chlorination 2-Methoxybutane-1-thiolN-chlorosuccinimide (NCS)/HClMilder conditions, safer reagents organic-chemistry.orgPotential for over-oxidation, solvent selection is crucial
Bleach-Mediated Oxidation S-(2-Methoxybutyl)isothiourea saltSodium hypochlorite (B82951) (NaOCl)Inexpensive and readily available reagents organic-chemistry.orgRequires precursor synthesis, pH control may be critical
Photoredox Catalysis Arenediazonium salts and SO₂Photocatalyst, light sourceMild conditions, high functional group tolerance nih.govRequires specialized equipment, precursor availability

Exploration of Novel Reactivity Patterns and Undiscovered Mechanisms

The reactivity of sulfonyl chlorides is dominated by nucleophilic substitution at the sulfur atom. magtech.com.cn However, the presence of the 2-methoxy group in this compound could lead to novel reactivity patterns.

Influence of the 2-Methoxy Group: The electron-withdrawing nature of the adjacent methoxy (B1213986) group can influence the electrophilicity of the sulfonyl group. Furthermore, this group could participate in intramolecular reactions. For instance, under basic conditions, elimination could potentially occur to form a transient sulfene (B1252967) intermediate. The hydrolysis of similar compounds, such as phenylmethanesulfonyl chloride, has been shown to proceed through a sulfene intermediate under basic conditions. nih.gov

Potential for Asymmetric Synthesis: The chiral center at the C2 position of this compound opens up possibilities in asymmetric synthesis. Reactions with nucleophiles could proceed with a degree of diastereoselectivity, influenced by the existing stereocenter. This could be exploited in the synthesis of chiral sulfonamides and sulfonate esters, which are valuable in medicinal chemistry.

Investigation of Reaction Mechanisms: A significant challenge lies in the detailed mechanistic investigation of its reactions. Future work should employ kinetic studies and computational modeling to understand the transition states and intermediates involved. For example, determining whether reactions proceed via a concerted S_N2-type mechanism or a stepwise elimination-addition pathway under various conditions would be crucial for predicting and controlling reaction outcomes. nih.gov

Expansion of Applications in Complex Molecule Synthesis and Materials Science

Sulfonyl chlorides are fundamental building blocks in organic synthesis, particularly for the preparation of sulfonamides, which are a cornerstone of many pharmaceuticals. cbijournal.comsigmaaldrich.com They are also used in the formation of sulfonate esters, which are excellent leaving groups in substitution reactions. arkema.com

Complex Molecule Synthesis: The unique structure of this compound makes it an interesting building block for creating complex molecules with specific stereochemistry. Its derivatives could be incorporated into natural product synthesis or used to create libraries of compounds for drug discovery. The sulfonamide linkage is known for its role in creating potent enzyme inhibitors. sigmaaldrich.com

Materials Science: Sulfonyl chlorides have found applications in materials science, for instance, as initiators in polymerization reactions and in the post-synthetic modification of materials like metal-organic frameworks (MOFs). quora.comrsc.org The methoxy group in this compound could impart specific properties, such as altered solubility or polarity, to the resulting polymers or modified materials. Future research could explore its use in creating functional polymers with tailored thermal or optical properties. For example, it could be used to modify the surface of MOFs to introduce new functionalities for applications in gas storage or catalysis. rsc.org

Table 2: Potential Applications of this compound

FieldApplicationPotential Advantage of 2-Methoxy Group
Medicinal Chemistry Synthesis of chiral sulfonamide drugsIntroduction of a specific stereocenter, improved binding to target enzymes.
Organic Synthesis Preparation of chiral sulfonate estersCreation of stereodefined leaving groups for complex transformations.
Polymer Chemistry Monomer or initiator for polymerizationIncreased polarity and altered solubility of the resulting polymer. quora.com
Materials Science Post-synthetic modification of MOFsIntroduction of functional groups to tailor pore size and surface properties. rsc.org

Advanced Computational-Experimental Synergy for Predictive Chemistry

The synergy between computational chemistry and experimental work is a powerful tool for accelerating chemical research. openaccessjournals.comnih.gov Quantum chemical calculations can provide deep insights into reaction mechanisms, transition states, and the properties of molecules that are difficult to study experimentally. nih.govcatalysis.blog

Predictive Modeling of Reactivity: For this compound, density functional theory (DFT) calculations can be employed to predict its reactivity with various nucleophiles. mdpi.com These calculations can help to understand the influence of the methoxy group on the reaction barrier and to predict the regioselectivity and stereoselectivity of reactions. This predictive power can guide experimental design, saving time and resources. nih.gov

Development of Reaction Prediction Tools: Machine learning and artificial intelligence are emerging as powerful tools for predicting the outcomes of chemical reactions. csmres.co.uk By training models on large datasets of known reactions, it is possible to predict the products, yields, and optimal conditions for new reactions. Although data for this compound itself is scarce, data from related aliphatic sulfonyl chlorides can be used to build predictive models.

Challenges and Future Directions: A major challenge is the accuracy of computational models, which need to be validated by experimental data. openaccessjournals.com The future of research on this compound will likely involve a close feedback loop between computational predictions and experimental verification. For example, computational models could predict a novel cyclization reaction, which would then be tested in the laboratory. The experimental results would, in turn, be used to refine and improve the computational models, leading to a deeper understanding and more accurate predictions. This integrated approach will be key to unlocking the full potential of this versatile chemical compound.

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